D-Cl-amidine (hydrochloride)
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Overview
Description
D-Cl-amidine (hydrochloride): is a synthetic compound known for its inhibitory effects on peptidylarginine deiminases (PADs). These enzymes are involved in the post-translational modification of proteins through the conversion of arginine residues to citrulline. This modification plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Cl-amidine (hydrochloride) typically involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether. This intermediate is then treated with ammonia to yield the amidine. Additionally, amidines can be synthesized through the cyclodehydration of N-aryl-N’-acylalkylenediamines using ethyl polyphosphate ester (PPE) as a promoter .
Industrial Production Methods: Industrial production of D-Cl-amidine (hydrochloride) involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of microwave-based protocols has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Cl-amidine (hydrochloride) undergoes various chemical reactions, including:
Addition Reactions: It can react with electrophiles to form addition products.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Electrophiles: Common electrophiles used in reactions with D-Cl-amidine (hydrochloride) include aldehydes, ketones, and α, β-unsaturated compounds.
Cyclization Conditions: Cyclization reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
D-Cl-amidine (hydrochloride) has a wide range of applications in scientific research, including:
Mechanism of Action
D-Cl-amidine (hydrochloride) exerts its effects by inhibiting the activity of peptidylarginine deiminases. These enzymes catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PADs, D-Cl-amidine (hydrochloride) prevents the formation of citrulline, thereby modulating the biochemical activities of proteins. This inhibition can lead to the suppression of inflammatory responses, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
Cl-amidine: Another PAD inhibitor with similar inhibitory effects on PAD1, PAD3, and PAD4.
BB-Cl-amidine: A second-generation PAD inhibitor with enhanced potency and selectivity.
Uniqueness: D-Cl-amidine (hydrochloride) is unique due to its specific inhibitory effects on PADs and its potential therapeutic applications in a wide range of diseases. Its ability to modulate protein citrullination makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
N-[(2R)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFMEGSAOZAJIV-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(CCl)N)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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